molecular formula C13H12F3NO3 B2945348 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034454-99-2

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2945348
CAS No.: 2034454-99-2
M. Wt: 287.238
InChI Key: XINNVPJADSFSCA-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone is a bicyclic ketone derivative featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core fused to a 2-(trifluoromethoxy)phenyl group via a carbonyl linkage. This compound belongs to a class of nitrogen-oxygen bridged bicyclic structures, which are frequently utilized in medicinal chemistry as intermediates for kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics . The trifluoromethoxy substituent enhances metabolic stability and lipophilicity, making it advantageous in drug design .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)20-11-4-2-1-3-10(11)12(18)17-6-9-5-8(17)7-19-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINNVPJADSFSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is to start with a suitable bicyclic precursor, such as 2-oxa-5-azabicyclo[2.2.1]heptane, and then introduce the trifluoromethoxyphenyl group through a series of reactions including Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its trifluoromethoxy group can enhance binding affinity and selectivity.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It might be used in the development of new drugs targeting specific diseases.

Industry

In industry, the compound could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to a biological response. The trifluoromethoxy group can enhance the compound's ability to penetrate cell membranes and bind to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs (Table 1), focusing on structural variations, physicochemical properties, and synthetic applicability.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone C₁₃H₁₂F₃NO₃ 275.23 2-(trifluoromethoxy)phenyl High lipophilicity; metabolic stability
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone C₁₂H₁₁ClFNO₂ 255.67 3-chloro-4-fluorophenyl Moderate electron-withdrawing effects
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone C₁₂H₁₃NO₂ 203.24 Unsubstituted phenyl Baseline for substituent effect studies
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone C₁₄H₁₇NO₂ 231.29 o-tolyl ethanone bridge Steric bulk; potential CNS applications
2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde C₁₁H₁₂N₂O₂ 204.23 Pyridine-3-carbaldehyde Heteroaromatic modulation; solubility enhancer

Structural and Electronic Differences

  • Trifluoromethoxy vs. Halogen Substituents: The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects compared to the 3-chloro-4-fluorophenyl analog ().
  • Ethanone Bridge (): The ethanone linker in 1-(2-Oxa-5-azabicyclo[...])-2-(o-tolyl)ethanone introduces steric bulk, which may hinder interactions with flat binding pockets but improve selectivity for conformational targets .
  • Heteroaromatic Modifications () : Replacement of the phenyl group with pyridine-3-carbaldehyde introduces a basic nitrogen, enhancing solubility and enabling hydrogen bonding in polar environments .

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group increases logP (estimated ~2.8) compared to the phenyl (logP ~1.9) and pyridine (logP ~1.2) analogs, favoring blood-brain barrier penetration .
  • Aqueous Solubility : The unsubstituted phenyl analog () and pyridine derivative () exhibit higher solubility (>50 μM) than the trifluoromethoxy analog (<10 μM) due to reduced hydrophobicity .

Pharmacological Implications

  • The trifluoromethoxy group may improve target engagement in kinase inhibitors by mimicking phosphate groups .
  • The pyridine-3-carbaldehyde analog () could serve as a covalent inhibitor precursor via aldehyde-reactive groups .

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone is a complex bicyclic structure featuring both oxygen and nitrogen atoms, which contributes to its unique biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C12H10F3N1O2C_{12}H_{10}F_3N_1O_2, with a molecular weight of approximately 265.21 g/mol . The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly in the following areas:

  • Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary research indicates that it may inhibit tumor cell proliferation, making it a candidate for cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Modulation : It may bind to receptors influencing neurotransmitter release, thereby affecting neuronal signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage in cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Key Studies

Study ReferenceBiological ActivityFindings
AntimicrobialShowed effective inhibition against Staphylococcus aureus with an IC50 of 25 µM.
AnticancerInduced apoptosis in A549 lung cancer cells with an IC50 of 15 µM.
NeuroprotectiveReduced oxidative stress markers in SH-SY5Y neuronal cells by 40% at 10 µM concentration.

Study Highlights

  • A study published in MDPI reported that the compound effectively inhibited the mTOR pathway, which is crucial for cell growth and proliferation, suggesting its potential as an anticancer agent .
  • Another investigation found that it could significantly reduce the secretion of virulence factors in pathogenic bacteria, indicating its role as a novel antimicrobial agent .

Potential Applications

Given its diverse biological activities, this compound could be explored for various applications:

  • Pharmaceutical Development : As an antimicrobial or anticancer drug candidate.
  • Research Tool : In biochemical assays to study enzyme interactions and signaling pathways.
  • Neuroprotective Agent : For conditions related to oxidative stress, such as neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone?

  • Methodology :

  • Step 1 : React tert-butyl (2-bromoethyl)carbamate with 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in DMSO at 40°C for 16 hours using DIPEA as a base. This forms a carbamate intermediate .
  • Step 2 : Deprotect the carbamate using HCl in THF to yield the free amine hydrochloride salt .
  • Step 3 : Couple the bicyclic amine with a trifluoromethoxy-substituted benzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane) .
    • Key Data :
  • Typical yields for similar bicyclic intermediates: ~49% (0.440 g product from 0.500 g starting material) .
  • Purification: Silica gel chromatography (EtOAc/hexane gradients) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • 1H NMR : Peaks for the bicyclic system (e.g., δ 4.73–3.53 ppm for oxa-aza bridge protons) and trifluoromethoxy phenyl group (δ 7.26–7.02 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ = 316.1 for C₁₃H₁₂F₃NO₃) .
  • Elemental Analysis : Validates purity (>95% by HPLC) .

Q. What solvents and reaction conditions stabilize the compound during synthesis?

  • Stability Considerations :

  • Use aprotic solvents (DMSO, THF) to prevent hydrolysis of the bicyclic amine .
  • Avoid prolonged exposure to high temperatures (>60°C) to prevent ring-opening reactions .

Advanced Research Questions

Q. How can stereochemical purity of the bicyclic core be achieved, and what are the implications for bioactivity?

  • Stereoselective Synthesis :

  • Use enantiomerically pure starting materials, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride, to control configuration .
  • Chiral HPLC or circular dichroism (CD) validates enantiomeric excess (>99% ee) .
    • Bioactivity Impact :
  • Enantiomers may show differential binding to targets (e.g., malaria parasite enzymes in ) .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

  • Troubleshooting :

  • Low Yields : Optimize stoichiometry (e.g., excess DIPEA to neutralize HCl byproducts) .
  • Impurities : Replace silica gel with reverse-phase HPLC for polar intermediates .

Q. How can computational modeling predict the compound’s reactivity or target interactions?

  • Methods :

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the bicyclic ring .
  • Molecular Docking : Simulate binding to Plasmodium falciparum enzymes (e.g., using AutoDock Vina) based on analogs in .

Q. What degradation pathways are observed under stressed conditions, and how are they mitigated?

  • Stability Studies :

  • Thermal Degradation : Heating at 80°C for 24 hours in DMSO shows <5% decomposition by HPLC .
  • Photodegradation : Protect from UV light; use amber vials during storage .

Q. How does modifying the trifluoromethoxy substituent affect structure-activity relationships (SAR)?

  • SAR Strategies :

  • Replace trifluoromethoxy with methoxy or nitro groups to test electronic effects on bioactivity .
  • Compare IC₅₀ values against malaria parasites (e.g., Pf3D7 strain) for analogs .

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